molecular formula C57H110O6 B1472723 Glyceryl trioctadecanoate-D110 CAS No. 33048-69-0

Glyceryl trioctadecanoate-D110

Cat. No.: B1472723
CAS No.: 33048-69-0
M. Wt: 1002.2 g/mol
InChI Key: DCXXMTOCNZCJGO-FYQZPCQBSA-N
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Description

Glyceryl trioctadecanoate-D110 is a useful research compound. Its molecular formula is C57H110O6 and its molecular weight is 1002.2 g/mol. The purity is usually 95%.
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Biological Activity

Glyceryl trioctadecanoate-D110, also known by its CAS number 33048-69-0, is a glycerol ester of octadecanoic acid (stearic acid). This compound is notable for its diverse biological activities, primarily attributed to its fatty acid composition. This article explores the biological activity of this compound, including its biochemical properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C57H110O6\text{C}_{57}\text{H}_{110}\text{O}_6 and a molecular weight of 885.48 g/mol. Its structure consists of a glycerol backbone esterified with three octadecanoic acid chains, which significantly influences its solubility, stability, and biological activity.

PropertyValue
Molecular FormulaC57H110O6
Molecular Weight885.48 g/mol
CAS Number33048-69-0
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily mediated through its interactions with cellular membranes and proteins. Its fatty acid chains can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may influence various signaling pathways by modulating the activity of membrane-bound proteins.

Cellular Effects

Research indicates that this compound can impact several cellular processes:

  • Cell Proliferation : Studies have shown that this compound can enhance cell proliferation in certain cell lines, suggesting potential applications in tissue engineering and regenerative medicine.
  • Apoptosis Modulation : It has been observed to influence apoptosis pathways, potentially serving as a therapeutic agent in cancer treatment by promoting or inhibiting cell death depending on the context.

Case Studies

  • Skin Applications : In dermatological studies, this compound has been used in formulations aimed at improving skin hydration and barrier function. Its emollient properties help to retain moisture and enhance skin elasticity.
  • Nutraceuticals : Investigations into the use of this compound as a dietary supplement have shown potential benefits in lipid metabolism and cardiovascular health due to its fatty acid profile.

Safety and Toxicity

The safety profile of this compound has been evaluated in various studies. It is generally recognized as safe (GRAS) when used in appropriate concentrations in food and cosmetic products. However, high doses may lead to adverse effects such as gastrointestinal discomfort or allergic reactions in sensitive individuals.

Table 2: Safety Profile Summary

ParameterObservation
Acute ToxicityLow
Chronic ToxicityNot established
Allergenic PotentialLow

Research Applications

This compound is being explored for various applications:

  • Pharmaceuticals : Due to its emulsifying properties, it serves as a carrier for drug delivery systems.
  • Cosmetics : Its moisturizing effects make it a valuable ingredient in skincare products.
  • Food Industry : It can be used as an emulsifier or stabilizer in food formulations.

Properties

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D2,49D2,50D2,51D2,52D2,53D2,54D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-FYQZPCQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1002.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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